2-[(2E)-2-{2-[(2-chlorobenzyl)oxy]benzylidene}hydrazinyl]-N-(3-methylphenyl)-2-oxoacetamide
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Overview
Description
1-{N’-[(E)-{2-[(2-CHLOROPHENYL)METHOXY]PHENYL}METHYLIDENE]HYDRAZINECARBONYL}-N-(3-METHYLPHENYL)FORMAMIDE is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a chlorophenyl group, a methoxyphenyl group, and a hydrazinecarbonyl group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-{N’-[(E)-{2-[(2-CHLOROPHENYL)METHOXY]PHENYL}METHYLIDENE]HYDRAZINECARBONYL}-N-(3-METHYLPHENYL)FORMAMIDE typically involves the condensation of 2-(2-chlorophenyl)methoxybenzaldehyde with N-(3-methylphenyl)hydrazinecarboxamide under specific reaction conditions. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, and a catalyst, such as acetic acid, to facilitate the condensation process.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure high yield and purity of the final product while minimizing the production time and cost.
Chemical Reactions Analysis
Types of Reactions
1-{N’-[(E)-{2-[(2-CHLOROPHENYL)METHOXY]PHENYL}METHYLIDENE]HYDRAZINECARBONYL}-N-(3-METHYLPHENYL)FORMAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions, particularly nucleophilic substitution, where the chlorophenyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of corresponding alcohols or amines.
Substitution: Formation of substituted derivatives with different functional groups.
Scientific Research Applications
1-{N’-[(E)-{2-[(2-CHLOROPHENYL)METHOXY]PHENYL}METHYLIDENE]HYDRAZINECARBONYL}-N-(3-METHYLPHENYL)FORMAMIDE has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic applications in treating various diseases.
Industry: Utilized in the development of new materials and chemical products.
Mechanism of Action
The mechanism of action of 1-{N’-[(E)-{2-[(2-CHLOROPHENYL)METHOXY]PHENYL}METHYLIDENE]HYDRAZINECARBONYL}-N-(3-METHYLPHENYL)FORMAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 1-{N’-[(E)-{2-[(2-BROMOPHENYL)METHOXY]PHENYL}METHYLIDENE]HYDRAZINECARBONYL}-N-(3-METHYLPHENYL)FORMAMIDE
- 1-{N’-[(E)-{2-[(2-FLUOROPHENYL)METHOXY]PHENYL}METHYLIDENE]HYDRAZINECARBONYL}-N-(3-METHYLPHENYL)FORMAMIDE
Uniqueness
1-{N’-[(E)-{2-[(2-CHLOROPHENYL)METHOXY]PHENYL}METHYLIDENE]HYDRAZINECARBONYL}-N-(3-METHYLPHENYL)FORMAMIDE is unique due to the presence of the chlorophenyl group, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C23H20ClN3O3 |
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Molecular Weight |
421.9 g/mol |
IUPAC Name |
N'-[(E)-[2-[(2-chlorophenyl)methoxy]phenyl]methylideneamino]-N-(3-methylphenyl)oxamide |
InChI |
InChI=1S/C23H20ClN3O3/c1-16-7-6-10-19(13-16)26-22(28)23(29)27-25-14-17-8-3-5-12-21(17)30-15-18-9-2-4-11-20(18)24/h2-14H,15H2,1H3,(H,26,28)(H,27,29)/b25-14+ |
InChI Key |
DXRMBOUEUKXNKX-AFUMVMLFSA-N |
Isomeric SMILES |
CC1=CC(=CC=C1)NC(=O)C(=O)N/N=C/C2=CC=CC=C2OCC3=CC=CC=C3Cl |
Canonical SMILES |
CC1=CC(=CC=C1)NC(=O)C(=O)NN=CC2=CC=CC=C2OCC3=CC=CC=C3Cl |
Origin of Product |
United States |
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